2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core fused with a brominated thiophene moiety and a meta-tolyl (m-tolyl) substituent. Its structure combines a 1,4-dihydropyridine ring system, a cyclohexenone fragment, and a nitrile group at position 2. The bromothiophene group introduces steric bulk and electronic effects, while the m-tolyl substituent contributes to lipophilicity. This compound is synthesized via multicomponent reactions involving aldehydes, amines, and active methylene compounds, often catalyzed by heterogeneous systems like IRMOF-3/GO/CuFe₂O₄ composites .
Properties
CAS No. |
311320-85-1 |
|---|---|
Molecular Formula |
C21H18BrN3OS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-4-2-5-14(8-12)25-16-6-3-7-17(26)20(16)19(15(10-23)21(25)24)18-9-13(22)11-27-18/h2,4-5,8-9,11,19H,3,6-7,24H2,1H3 |
InChI Key |
PCDFKXFBOGRRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)Br)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The purification process often includes crystallization, chromatography, and recrystallization to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines
Scientific Research Applications
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-amino-5-oxo-hexahydroquinoline-3-carbonitriles. Structural analogs vary in substituents at positions 1 (aryl groups), 4 (heterocyclic or aryl moieties), and 7 (alkyl groups), leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Key Findings
Substituent Effects on Reactivity :
- Bromothiophene groups (target compound) increase steric hindrance compared to bromophenyl analogs, slowing reaction rates but improving regioselectivity .
- Electron-withdrawing groups (e.g., nitro, CF₃) at position 1 enhance electrophilicity, facilitating nucleophilic attacks in synthesis .
Crystallographic and Conformational Differences: The target compound’s hexahydroquinoline core adopts a distorted boat conformation (common in analogs), but the bromothiophene group introduces unique torsional angles (e.g., θ = 123.3°, φ = 283.9°) compared to chlorophenyl derivatives (θ = 103.7°, φ = 353.5°) . N–H···N hydrogen bonds form centrosymmetric dimers in crystals, similar to analogs, but bromine’s polarizability may induce halogen bonding, altering packing efficiency .
The m-tolyl group may enhance blood-brain barrier penetration compared to p-tolyl derivatives .
Biological Activity
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (referred to as compound A) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a hexahydroquinoline core with various functional groups that enhance its biological activity. This article explores the biological activities associated with compound A, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
Compound A has the molecular formula C21H18BrN3OS and features several notable structural components:
- Hexahydroquinoline core : This bicyclic structure is known for its pharmacological properties.
- Bromothiophene group : The presence of the bromine atom increases lipophilicity and may enhance binding affinity to biological targets.
- Carbonitrile functionality : This group is often associated with biological activity, particularly in inhibiting enzyme functions.
Biological Activities
Research indicates that compound A exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds structurally similar to compound A can inhibit cancer cell proliferation. For example:
- In vitro studies demonstrated that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Mechanism of action : The inhibition of sirtuins (a family of proteins involved in cellular regulation) has been proposed as a potential mechanism for the anticancer effects observed in related compounds .
Antimicrobial Properties
Certain derivatives of compound A have been evaluated for their antimicrobial activities:
- Inhibition of bacterial growth : Some quinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the thiophene group may contribute to this activity by enhancing membrane permeability.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been documented:
- COX-2 inhibition : Some studies suggest that similar compounds can selectively inhibit cyclooxygenase enzymes involved in inflammation pathways . This could position compound A as a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing compound A's efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine atom | Increases lipophilicity and may enhance binding to targets. |
| Carbonitrile group | Associated with enzyme inhibition capabilities. |
| Hexahydroquinoline core | Provides a scaffold for diverse biological interactions. |
Case Studies
Several case studies highlight the biological activity of compounds related to compound A:
- Anticancer Study : A derivative similar to compound A was tested against MCF-7 breast cancer cells, showing IC50 values indicating significant cytotoxicity through apoptosis induction .
- Antimicrobial Evaluation : Research on another quinoline derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance antimicrobial potency.
- Inflammation Model : In an experimental model of inflammation, a related compound exhibited reduced levels of inflammatory cytokines following COX inhibition, supporting its potential therapeutic use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
